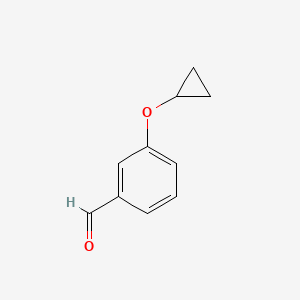

3-Cyclopropoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJKUXTBCBPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305354 | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032527-40-4 | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032527-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropoxybenzaldehyde and Its Derivatives

Established Synthetic Routes to 3-Cyclopropoxybenzaldehyde

Direct Alkylation Approaches in this compound Synthesis

The most direct and widely employed method for the synthesis of this compound is through the Williamson ether synthesis. researchgate.netwikipedia.org This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 3-hydroxybenzaldehyde (B18108) (m-hydroxybenzaldehyde) is reacted with a cyclopropyl (B3062369) halide, typically cyclopropyl bromide, to form the desired ether linkage. nih.gov

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S(_N)2 mechanism. researchgate.net A variety of bases can be used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, including sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (NaOH). nih.govchimia.ch The choice of base and solvent can significantly influence the reaction yield and purity of the final product. For instance, the use of a strong base like sodium hydride in DMF is effective for this transformation. chimia.ch

A general representation of this direct alkylation is as follows:

Reaction of 3-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base.

A study on the synthesis of related 3-alkoxybenzaldehydes reported the reaction of 3-hydroxybenzaldehyde with various n-alkyl bromides in absolute ethanol using anhydrous potassium carbonate as the base and potassium iodide as a catalyst. The reaction mixture was heated under reflux for 20 hours. nih.gov While this example uses linear alkyl bromides, the conditions are illustrative of a typical Williamson ether synthesis that can be adapted for cyclopropylation.

Table 1: Reaction Parameters for the Williamson Ether Synthesis of 3-Alkoxybenzaldehydes

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | 1-Bromooctane | K(_2)CO(_3) | Ethanol | KI | 20 h | 3-(Octyloxy)benzaldehyde | 57 |

This table is based on data for the synthesis of long-chain alkoxybenzaldehydes, which serves as a model for the synthesis of this compound. nih.gov

Cyclopropanation Strategies Preceding Aldehyde Formation

An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring on a precursor molecule that already contains the benzaldehyde (B42025) moiety in a protected or latent form. A common approach is the cyclopropanation of an allylic ether. This two-step process begins with the allylation of 3-hydroxybenzaldehyde to form 3-(allyloxy)benzaldehyde. This intermediate is then subjected to a cyclopropanation reaction to construct the cyclopropyl ring.

The Simmons-Smith reaction is a widely used and effective method for the cyclopropanation of alkenes. liberty.eduacs.org This reaction typically employs a carbenoid species, iodomethylzinc iodide (ICH(_2)ZnI), which is generated in situ from diiodomethane (CH(_2)I(_2)) and a zinc-copper couple or diethylzinc (Et(_2)Zn). beilstein-journals.orgresearchgate.net The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. acs.org

The general scheme for this approach is as follows:

Allylation: 3-hydroxybenzaldehyde is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form 3-(allyloxy)benzaldehyde.

Cyclopropanation: The resulting 3-(allyloxy)benzaldehyde is then treated with the Simmons-Smith reagent to yield 3-((cyclopropylmethoxy)methyl)benzene, which would then require subsequent oxidation to the desired aldehyde. A more direct approach would be the cyclopropanation of 3-vinyl- or 3-allyloxybenzaldehyde which would directly lead to a precursor of this compound.

The presence of the ether oxygen atom can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon known as stereodirecting effect, which is a key feature of the Simmons-Smith reaction. beilstein-journals.org

Lewis Acid Catalysis in Related Substituted Benzaldehyde Syntheses

Lewis acid catalysis is a cornerstone of organic synthesis, particularly in Friedel-Crafts reactions for the alkylation and acylation of aromatic rings. researchgate.net While not directly employed in the Williamson ether synthesis for forming the cyclopropoxy group, as Lewis acids can unfavorably stabilize the alkoxide nucleophile, they play a crucial role in alternative synthetic strategies for introducing the aldehyde group or other substituents onto an aromatic precursor like cyclopropoxybenzene. beilstein-journals.org

For instance, the Friedel-Crafts formylation of cyclopropoxybenzene could theoretically be achieved using formylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)) or titanium tetrachloride (TiCl(_4)). This would introduce the aldehyde group directly onto the aromatic ring. However, Friedel-Crafts reactions are often challenged by issues of regioselectivity (ortho- vs. para-substitution) and the potential for rearrangement of alkyl groups, although the latter is not a concern with the formyl group. kobv.de

Lewis acids are also instrumental in promoting the ortho-alkylation of phenols, which can be a key step in the synthesis of more complex substituted benzaldehyde derivatives. chimia.chliberty.edu For example, a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)(_3)) has been used for the regioselective ortho-alkylation of phenols. acs.org While not a direct synthesis of this compound, these methodologies highlight the importance of Lewis acid catalysis in the broader context of synthesizing substituted aromatic aldehydes.

Oxidative Methods for Aldehyde Generation from Precursors

Oxidative methods are essential for the synthesis of this compound when the aldehyde functionality is introduced at a later stage of the synthetic sequence. This typically involves the oxidation of a precursor molecule, such as 3-cyclopropoxybenzyl alcohol or 3-cyclopropoxytoluene.

The oxidation of a primary alcohol, 3-cyclopropoxybenzyl alcohol, to the corresponding aldehyde is a common and efficient transformation. A wide array of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more environmentally friendly methods. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a highly effective method for this conversion, often providing high yields with minimal over-oxidation to the carboxylic acid. beilstein-journals.org

Alternatively, the aldehyde can be generated from the oxidation of a methyl group on the aromatic ring. The oxidation of 3-cyclopropoxytoluene to this compound presents a more challenging transformation but can be achieved using strong oxidizing agents. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be difficult.

Novel and Advanced Synthetic Protocols for this compound and Analogues

Flow Chemistry Applications in Substituted Benzaldehyde Synthesis

Flow chemistry, utilizing microreactors, has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. chimia.chgoogle.com The synthesis of substituted benzaldehydes, including alkoxy-substituted derivatives, has benefited from the application of flow chemistry.

For example, the Williamson ether synthesis, a key step in the direct alkylation approach to this compound, can be efficiently performed in a flow system. A patent describes a method for preparing o-methoxybenzaldehyde using a micro-reaction device where salicylaldehyde and dimethyl sulfate are continuously pumped through a heated microreactor. This method resulted in high yields (up to 90.2%) with very short residence times (1-10 minutes). This demonstrates the potential for adapting the synthesis of this compound to a continuous flow process, which could offer significant advantages in terms of efficiency and safety, especially for large-scale production.

Furthermore, oxidation reactions to generate the aldehyde functionality can also be significantly improved using flow chemistry. For instance, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde has been shown to be more efficient in a flow-based protocol, leading to a higher yield (91%) and reduced formation of side products compared to the batch reaction (49% yield). beilstein-journals.org This highlights the potential of flow chemistry to improve the synthesis of this compound from its corresponding alcohol precursor.

Table 2: Comparison of Batch vs. Flow Synthesis for Benzaldehyde Production via Swern Oxidation

| Method | Reactant | Product | Yield (%) | Side Product (%) |

|---|---|---|---|---|

| Batch | Benzyl Alcohol | Benzaldehyde | 49 | 50 |

This table illustrates the general advantages of flow chemistry for the synthesis of benzaldehydes. beilstein-journals.org

One-Pot Multicomponent Processes for Enhanced Synthetic Efficiency

The following table outlines a conceptual one-pot reaction for a derivative of this compound:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| 3-Hydroxybenzaldehyde | Cyclopropyl Bromide | Aniline (B41778) | K2CO3 / DMF | 3-Cyclopropoxy-N-phenylbenzenemethanimine (a Schiff base) |

This table illustrates a hypothetical one-pot process where the etherification to form the cyclopropoxy group is immediately followed by the formation of a Schiff base.

Green Chemistry Principles in the Synthesis of Benzaldehyde Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic aldehydes and their derivatives to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. In the context of this compound synthesis, green chemistry principles can be applied by:

Utilizing Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For example, phase-transfer catalysts can be used in the Williamson ether synthesis to facilitate the reaction between the aqueous and organic phases, potentially reducing the need for large volumes of organic solvents. utahtech.edu

Choosing Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as ionic liquids or even water, where feasible, can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Stereoselective and Stereoretentive Synthetic Strategies

Stereoselectivity is a critical consideration in the synthesis of chiral molecules, particularly for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. While this compound itself is achiral, the synthesis of its derivatives can involve the creation of new stereocenters. Stereoselective strategies aim to control the formation of these stereocenters to produce a specific stereoisomer in excess.

For instance, in the synthesis of a chiral alcohol derivative from this compound via a nucleophilic addition to the carbonyl group, the use of a chiral reducing agent or a chiral catalyst can lead to the preferential formation of one enantiomer over the other. nih.govsemanticscholar.org Stereoretentive strategies, on the other hand, involve reactions where the stereochemistry of a starting material is preserved in the product. While not directly applicable to the synthesis of this compound from achiral precursors, this principle is vital when modifying existing chiral centers within a molecule.

Synthesis of Key Structural Derivatives of this compound

Halogenated this compound Analogues

Halogenated benzaldehyde derivatives are important intermediates in organic synthesis and often exhibit interesting biological properties. The synthesis of halogenated this compound analogues can be achieved through electrophilic aromatic substitution reactions. The cyclopropoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the cyclopropoxy substituent.

The direct halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can introduce a halogen atom onto the aromatic ring. The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the halogenation.

A summary of potential halogenation reactions is provided in the table below:

| Starting Material | Halogenating Agent | Catalyst/Solvent | Major Product(s) |

| This compound | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromo-5-cyclopropoxybenzaldehyde and 4-Bromo-3-cyclopropoxybenzaldehyde (B14813058) |

| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile | 2-Chloro-5-cyclopropoxybenzaldehyde and 4-Chloro-3-cyclopropoxybenzaldehyde |

Methoxy-Substituted this compound Analogues

The introduction of a methoxy group to the this compound scaffold can be accomplished through several synthetic routes. If starting from a dihydroxybenzaldehyde, selective methylation of one hydroxyl group followed by cyclopropylation of the other is a viable strategy. For example, starting with 3,5-dihydroxybenzaldehyde, one could selectively protect one hydroxyl group, methylate the other, deprotect, and then perform the Williamson ether synthesis to introduce the cyclopropyl group.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, such as a fluorinated benzaldehyde derivative, could be employed to introduce a methoxy group. Green synthesis approaches for methoxy-substituted aromatic compounds often focus on using safer methylating agents and more environmentally benign reaction conditions. rsc.orggoogle.com

Formation of Schiff Bases from this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. The reaction of this compound with a variety of primary amines can lead to a diverse library of Schiff base derivatives. arabjchem.orgsemanticscholar.orgnih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. ijacskros.com

The synthesis is often straightforward and can be carried out under mild conditions, sometimes even in the absence of a solvent. The versatility of this reaction allows for the incorporation of a wide range of functional groups into the final Schiff base by varying the structure of the primary amine.

The following table provides examples of Schiff bases that can be synthesized from this compound:

| This compound | Primary Amine | Reaction Conditions | Schiff Base Product |

| This compound | Aniline | Ethanol, reflux | N-(3-cyclopropoxybenzylidene)aniline |

| This compound | 4-Fluoroaniline | Acetic acid (cat.), room temp. | N-(3-cyclopropoxybenzylidene)-4-fluoroaniline |

| This compound | 2-Aminopyridine | Methanol (B129727), reflux | N-(3-cyclopropoxybenzylidene)pyridin-2-amine |

Spectroscopic and Structural Elucidation of 3 Cyclopropoxybenzaldehyde

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectrum of 3-Cyclopropoxybenzaldehyde in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aldehyde, aromatic, and cyclopropoxy protons.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the benzene (B151609) ring are influenced by the electron-withdrawing aldehyde group and the electron-donating cyclopropoxy group. This substitution pattern leads to a complex splitting pattern. The proton at the C2 position, being ortho to the aldehyde, would be the most deshielded. The protons at C4, C5, and C6 would show characteristic ortho, meta, and para couplings. Based on analogous structures like 3-nitrobenzaldehyde, complex multiplets are expected in the aromatic region (approximately δ 7.0-7.8 ppm). mmu.ac.ukoxinst.com

The cyclopropoxy group protons would show characteristic signals in the upfield region. The methine proton (-O-CH-) attached to the oxygen atom is expected to be a multiplet around δ 3.8-4.0 ppm. The four methylene (B1212753) protons (-CH₂-) of the cyclopropyl (B3062369) ring are diastereotopic and would appear as two distinct multiplets in the range of δ 0.7-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | 9.95 | Singlet (s) |

| Aromatic-H (C2) | 7.50 | Doublet (d) |

| Aromatic-H (C6) | 7.42 | Doublet of Doublets (dd) |

| Aromatic-H (C4) | 7.35 | Triplet (t) |

| Aromatic-H (C5) | 7.15 | Doublet of Doublets (dd) |

| Methine-H (Cyclopropyl) | 3.85 | Multiplet (m) |

Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). huji.ac.il In the proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The aldehyde carbonyl carbon is the most deshielded and is expected to appear at approximately δ 192 ppm. mmu.ac.uk The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon atom C3, directly attached to the electronegative oxygen of the cyclopropoxy group, would be significantly deshielded (around δ 158 ppm). The C1 carbon, bearing the aldehyde group, would also be deshielded (around δ 137 ppm). The remaining aromatic carbons (C2, C4, C5, C6) would appear between δ 115 and 130 ppm. The methine carbon of the cyclopropyl group is predicted to be around δ 55 ppm, while the two equivalent methylene carbons of the ring are expected in the upfield region, around δ 6 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 192.3 |

| C3 (Ar-O) | 158.5 |

| C1 (Ar-CHO) | 137.8 |

| C5 | 129.9 |

| C6 | 123.5 |

| C4 | 122.0 |

| C2 | 115.1 |

| Methine-C (Cyclopropyl) | 55.2 |

Note: These are predicted values based on standard chemical shift ranges and additive models. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, key expected cross-peaks would confirm the connectivity of the aromatic protons (e.g., H4 with H5, H5 with H6). It would also show a correlation between the methine proton of the cyclopropyl group and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu An HSQC spectrum would be used to definitively assign each carbon signal that has attached protons. For instance, the aldehyde proton signal at ~9.95 ppm would correlate with the carbon signal at ~192.3 ppm. Each aromatic proton signal would correlate to its corresponding aromatic carbon signal, and the cyclopropyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (typically 2- and 3-bond) couplings between protons and carbons, which helps in piecing together the molecular skeleton. libretexts.orgcolumbia.edu Key HMBC correlations expected for this compound would include:

The aldehyde proton (~9.95 ppm) showing correlations to the C1 and C2 carbons of the aromatic ring.

The methine proton of the cyclopropyl group (~3.85 ppm) showing a three-bond correlation to the C3 aromatic carbon, confirming the position of the cyclopropoxy substituent.

Aromatic protons showing correlations to neighboring carbons, helping to distinguish between the various aromatic signals.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in a molecule by measuring the vibrations of bonds.

FT-IR spectroscopy is a rapid and effective method for identifying characteristic functional groups. The FT-IR spectrum of this compound is expected to show several key absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, anticipated in the range of 1705-1685 cm⁻¹. The presence of an aldehyde is further confirmed by two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net

The C-O stretching of the aryl-alkyl ether linkage is expected to produce a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations would appear as multiple bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching would be observed as a band just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would be seen just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | ~3050 | Medium |

| C-H Stretch | Cyclopropyl (CH, CH₂) | 2990-2870 | Medium |

| C-H Stretch | Aldehyde | ~2850, ~2750 | Weak |

| C=O Stretch | Aldehyde | ~1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1470 | Medium-Strong |

| C-O Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

Note: These are predicted values based on typical functional group absorption ranges. The spectrum of a similar molecule, benzaldehyde (B42025), shows a strong C=O stretch at ~1703 cm⁻¹. spectrabase.com

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. iku.edu.tr For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the substituted benzene ring typically gives a strong, sharp peak around 1000 cm⁻¹. The C=O stretching vibration of the aldehyde (~1700 cm⁻¹) would also be Raman active.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, a combination of high-resolution mass spectrometry and fragmentation analysis provides definitive evidence of its elemental composition and molecular architecture.

High-Resolution Mass Spectrometry (HRMS) is pivotal in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₀H₁₀O₂, the theoretical monoisotopic mass is 162.06808 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap, would be expected to yield an experimental mass that is very close to this theoretical value. The high degree of accuracy provided by HRMS allows for the unambiguous confirmation of the elemental composition of the molecule, a critical first step in its structural elucidation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 163.07536 |

| [M+Na]⁺ | 185.05730 |

| [M-H]⁻ | 161.06080 |

| [M+NH₄]⁺ | 180.10190 |

| [M+K]⁺ | 201.03124 |

This interactive table allows for the sorting of predicted mass spectrometry data for common adducts of this compound.

Electron Ionization (EI) mass spectrometry is a powerful technique for generating fragment ions that provide a "fingerprint" of a molecule's structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely follow predictable pathways for aromatic aldehydes and ethers.

Key expected fragmentation patterns for this compound would include:

Loss of a hydrogen radical (H•): This would result in a prominent [M-1]⁺ peak, which is characteristic of aldehydes.

Loss of the formyl radical (•CHO): This would lead to a significant [M-29]⁺ peak, corresponding to the cyclopropoxybenzene cation.

Cleavage of the cyclopropyl group: Fragmentation of the cyclopropyl ring could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in an [M-28]⁺ peak or other related fragments.

Loss of the entire cyclopropoxy group: Cleavage of the ether bond could result in a fragment corresponding to the benzoyl cation at m/z 105.

The analysis of these and other fragment ions allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the benzaldehyde and cyclopropoxy moieties.

Hybrid mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced separation and detection capabilities, which are invaluable for the comprehensive analysis of compounds like this compound.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. unar.ac.idphcogj.com In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a gas chromatography column before being introduced into the mass spectrometer for ionization and fragmentation. This provides a clean mass spectrum and a characteristic retention time that can be used for identification and quantification.

LC-MS/MS is a powerful tool for the analysis of a wider range of compounds, including those that are less volatile or thermally labile. nih.govresearchgate.net In an LC-MS/MS experiment, after separation by liquid chromatography, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a unique set of fragment ions. This two-stage mass analysis provides a high degree of specificity and sensitivity, making it an excellent technique for the detailed structural confirmation and trace-level quantification of the compound in complex matrices.

Advanced Structural Determination Techniques

While mass spectrometry provides crucial information about molecular weight and fragmentation, advanced techniques like X-ray crystallography and optical spectroscopy are necessary for a complete three-dimensional and stereochemical understanding of a molecule.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its exact molecular geometry, including bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, studies on other substituted benzaldehydes reveal key structural features that would be expected. researchgate.net The benzene ring would be planar, with the aldehyde and cyclopropoxy groups attached. X-ray crystallography would definitively establish the conformation of the cyclopropoxy group relative to the benzene ring and the orientation of the aldehyde group. Furthermore, the analysis of the crystal packing would reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the compound.

Table 2: Expected Structural Information from X-ray Crystallography of this compound

| Structural Parameter | Expected Information |

| Bond Lengths | Precise distances between all atoms. |

| Bond Angles | Accurate angles between bonded atoms. |

| Torsion Angles | Conformational arrangement of substituents. |

| Crystal Packing | Intermolecular interactions in the solid state. |

This interactive table outlines the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

Optical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to determine the absolute configuration of chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images.

However, this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and techniques for determining absolute configuration are not applicable to this compound. The molecule possesses a plane of symmetry that bisects the cyclopropyl and aldehyde groups, precluding the existence of enantiomers.

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic synthesis, characterized by the carbon-oxygen double bond. The polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the root of its reactivity.

Nucleophilic addition is the most fundamental reaction of the aldehyde moiety in 3-cyclopropoxybenzaldehyde. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product or can undergo further reactions. The rate and reversibility of the addition depend on the strength of the nucleophile. Strong nucleophiles, such as organometallic reagents, result in irreversible additions, while weaker nucleophiles often lead to reversible reactions.

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one equivalent of alcohol to the carbonyl group. A second equivalent of alcohol then displaces the hydroxyl group of the hemiacetal to form the stable acetal (B89532). This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol, which are particularly stable and are frequently used as protecting groups for the aldehyde functionality during multi-step syntheses. organic-chemistry.orggoogle.com

Table 1: Acetal Formation from this compound

| Reactant (Alcohol) | Catalyst | Product |

| Methanol (B129727) (2 eq.) | H⁺ (e.g., TsOH) | This compound dimethyl acetal |

| Ethylene glycol (1 eq.) | H⁺ (e.g., TsOH) | 2-(3-Cyclopropoxyphenyl)-1,3-dioxolane |

This table is illustrative and based on general principles of acetal formation.

The reaction of this compound with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases. organic-chemistry.orgnih.gov The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.netmasterorganicchemistry.com The reaction is reversible and the pH must be carefully controlled; it is typically fastest around pH 4-5. youtube.com

Secondary amines (R₂NH) react with this compound to form enamines. researchgate.netscholaris.camychemblog.comwikipedia.org The reaction proceeds through a similar carbinolamine and subsequent iminium ion intermediate. However, since the nitrogen in the iminium ion lacks a proton to eliminate, a proton is removed from the adjacent carbon (the former carbonyl carbon does not have one), resulting in the formation of a C=C double bond adjacent to the nitrogen atom. researchgate.net

Table 2: Imine and Enamine Formation from this compound

| Reactant (Amine) | Product Type | Product Name |

| Aniline (B41778) (Primary Amine) | Imine | N-(3-Cyclopropoxybenzylidene)aniline |

| Pyrrolidine (Secondary Amine) | Enamine | 1-((E)-3-Cyclopropoxybenzylidene)pyrrolidine |

This table is illustrative and based on general principles of imine and enamine formation.

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-cyclopropoxyphenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes in the presence of less reactive functional groups like esters. youtube.comsci-hub.se The reaction is typically carried out in alcoholic solvents such as methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol. youtube.commasterorganicchemistry.com

Table 3: Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3-Cyclopropoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₃O⁺ workup | (3-Cyclopropoxyphenyl)methanol |

This table is illustrative and based on general principles of aldehyde reduction.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react efficiently with this compound to form secondary alcohols. google.commasterorganicchemistry.comacademie-sciences.fr The reaction involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon. sci-hub.se This addition is irreversible and forms a new carbon-carbon bond. masterorganicchemistry.com The resulting magnesium or lithium alkoxide intermediate is then protonated in a subsequent aqueous acid workup step to afford the final alcohol product. masterorganicchemistry.com The choice of the specific Grignard or organolithium reagent determines the nature of the R-group that is added to the carbonyl carbon. google.com

Table 4: Addition of Organometallic Reagents to this compound

| Reagent | Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-Cyclopropoxyphenyl)ethanol |

| Phenyllithium (C₆H₅Li) | (3-Cyclopropoxyphenyl)(phenyl)methanol |

This table is illustrative and based on general principles of Grignard and organolithium additions.

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond (alkene). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that collapses to an oxaphosphetane. This four-membered ring intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org

A related and widely used transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org The HWE reaction often provides better yields and easier purification, and it typically shows a high selectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Table 5: Olefination Reactions of this compound

| Reaction Type | Reagent | Product |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane [(Ph)₃P=CHCO₂Et] | Ethyl 3-(3-cyclopropoxyphenyl)acrylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate [(EtO)₂P(O)CH₂CO₂Et] + Base (e.g., NaH) | Ethyl (E)-3-(3-cyclopropoxyphenyl)acrylate |

This table is illustrative and based on general principles of olefination reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

Aldol (B89426) Condensation and Other Carbon-Carbon Bond Forming Reactions

The aldehyde group in this compound is a key center for carbon-carbon bond formation, most notably through reactions like the Aldol condensation. In this type of reaction, the aldehyde reacts with an enolate ion, typically generated from another carbonyl compound like a ketone in the presence of a base, to form a β-hydroxy carbonyl compound. wvu.edu This initial adduct can then undergo dehydration, often facilitated by heat, to yield a more stable α,β-unsaturated carbonyl compound. libretexts.org

For instance, in a crossed Aldol condensation, where two different carbonyl compounds are used, this compound, which lacks α-hydrogens, can only act as the electrophilic partner. researcher.life This prevents self-condensation and leads to a more controlled reaction outcome. The reaction with a ketone, such as acetone, would proceed via the formation of an enolate from acetone, which then attacks the carbonyl carbon of this compound. mnstate.edu Subsequent dehydration would result in a conjugated enone. mnstate.edu The general mechanism involves the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

Beyond the Aldol condensation, the aldehyde group of this compound can participate in a variety of other carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons. chemistry.coach Examples include the Wittig reaction, which converts aldehydes into alkenes, and Grignard reactions, which introduce alkyl or aryl groups. chemistry.coach

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactant(s) with this compound | Product Type |

|---|---|---|

| Aldol Condensation | Ketone (e.g., Acetone) in the presence of a base | α,β-Unsaturated Ketone |

| Wittig Reaction | Phosphonium ylide | Alkene |

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound is readily oxidized to a carboxylic acid. This transformation is a common and characteristic reaction of aldehydes. chemguide.co.uk Various oxidizing agents can be employed to achieve this conversion, with common laboratory reagents including potassium permanganate (B83412) (KMnO4) and chromium-based reagents like chromic acid (H2CrO4). youtube.com Milder and more selective oxidizing agents can also be used. organic-chemistry.org The oxidation process involves the conversion of the carbon-hydrogen bond of the aldehyde group into a carbon-oxygen bond, resulting in the formation of 3-cyclopropoxybenzoic acid. chemguide.co.uk The reaction is often carried out in the presence of an acid or a base, and the choice of oxidant and reaction conditions can be tailored to the specific substrate and desired yield. organic-chemistry.orgnih.gov

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Acidic or basic solution, often with heating |

| Chromic Acid (H2CrO4) | Generated in situ from CrO3 or a dichromate salt in acid |

| Silver Oxide (Ag2O) | Tollens' reagent, mild conditions |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is directed by the two existing substituents: the cyclopropoxy group and the aldehyde group. vanderbilt.edu

The cyclopropoxy group, being an alkoxy group, is an activating substituent and an ortho, para-director. vanderbilt.edu This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles at these positions. science.govyoutube.com Conversely, the aldehyde group is a deactivating substituent and a meta-director. youtube.com It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position. youtube.com

The directing effects of these two groups are therefore in opposition. The powerful activating and ortho, para-directing nature of the cyclopropoxy group generally dominates the deactivating and meta-directing effect of the aldehyde. vanderbilt.edu Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the cyclopropoxy group. The major product will likely be substitution at the para position to the cyclopropoxy group (position 6) due to reduced steric hindrance compared to the ortho positions (positions 2 and 4).

Functionalization Strategies on the Aromatic Core

The directing effects of the substituents on the aromatic ring of this compound can be strategically utilized for further functionalization. By choosing appropriate electrophiles and reaction conditions, a variety of functional groups can be introduced onto the aromatic core. For instance, nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen with a Lewis acid catalyst) would be expected to yield products substituted at the positions activated by the cyclopropoxy group.

These newly introduced functional groups can then serve as handles for subsequent transformations, allowing for the synthesis of a diverse range of derivatives. For example, a nitro group can be reduced to an amine, which can then undergo a plethora of further reactions. A halogen atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. chemistry.coach This allows for the construction of more complex molecules with tailored properties.

Transformations Involving the Cyclopropoxy Group

Stability and Lability of the Cyclopropyl (B3062369) Ether Moiety

The cyclopropoxy group is generally considered to be a stable ether moiety under many reaction conditions. The cyclopropyl ring itself is characterized by significant ring strain, which influences its chemical properties. wikipedia.org However, the ether linkage to the aromatic ring is typically robust and does not readily cleave under standard acidic or basic conditions encountered in many organic transformations. hyphadiscovery.com

Despite its general stability, the cyclopropyl group can be susceptible to cleavage under certain harsh conditions or through specific enzymatic processes. For example, some metabolic pathways have been shown to involve the oxidation and opening of cyclopropyl rings. hyphadiscovery.com In the context of synthetic chemistry, strong acids in combination with heat could potentially lead to the cleavage of the ether bond or rearrangement of the cyclopropyl ring. However, for most of the reactions discussed, such as Aldol condensations, oxidations, and standard electrophilic aromatic substitutions, the cyclopropoxy group is expected to remain intact. The stability of the cyclopropyl group is in part due to the high C-H bond dissociation energy, which makes it less prone to oxidative metabolism compared to other alkyl groups. hyphadiscovery.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| 3-cyclopropoxybenzoic acid |

| Potassium permanganate |

| Chromic acid |

| Nitric acid |

| Sulfuric acid |

Multicomponent Reactions (MCRs) Incorporating this compound

This compound, as an aldehyde, is a suitable carbonyl component for isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. beilstein-journals.orgencyclopedia.pub The Passerini reaction is a three-component reaction (3CR) that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single synthetic step. wikipedia.orgnih.gov This reaction is highly atom-economical and is often used to rapidly generate libraries of complex molecules from simple starting materials. nih.govbohrium.com

In the context of this compound, the reaction would proceed by its interaction with a selected carboxylic acid and an isocyanide. The aldehyde's carbonyl carbon acts as the electrophile. The unique reactivity of the isocyanide, with its formally divalent carbon, allows it to undergo an α-addition with the carbonyl compound and the carboxylic acid. beilstein-journals.orgencyclopedia.pub This process is invaluable for creating diverse molecular structures, as a wide variety of isocyanides and carboxylic acids can be employed, introducing multiple points of diversity into the final product. nih.gov

Similarly, this compound can participate in the Ugi four-component reaction (U-4CR), which adds an amine to the Passerini components. The reaction first involves the formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide and carboxylic acid. nih.gov The final product is an α-acylamino amide. beilstein-journals.org

Table 1: The Passerini Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|

Multicomponent reactions are powerful tools in modern synthetic chemistry for the construction of complex molecular scaffolds. encyclopedia.pubnih.gov The use of this compound in MCRs like the Passerini or Ugi reaction allows for the efficient incorporation of the 3-cyclopropoxybenzoyl moiety into larger, more complex structures. encyclopedia.pubnih.gov These reactions are fundamental to diversity-oriented synthesis, a strategy used in drug discovery to explore new chemical space by creating large collections of structurally diverse small molecules. nih.govmdpi.com

The products of these MCRs, such as α-acyloxy amides and α-acylamino amides, are themselves valuable scaffolds that can be further modified. bohrium.com The functional groups present in the MCR products (amides, esters) provide handles for subsequent chemical transformations, enabling the construction of intricate polycyclic and heterocyclic systems. bohrium.comnih.gov For example, the Passerini product derived from this compound could undergo post-condensation modifications, such as intramolecular cyclizations, to yield complex heterocyclic scaffolds like oxazoles or other ring systems. bohrium.com This approach, combining an MCR with subsequent cyclization steps, is a highly efficient strategy for building novel molecular architectures that may possess interesting biological activities. nih.govnih.gov

Mechanistic Studies of this compound Reactions

In the context of isocyanide-based multicomponent reactions involving this compound, a key reactive intermediate is the nitrilium ion. nih.govresearchgate.net In the Ugi reaction, the aldehyde first reacts with an amine to form an imine. This imine is then protonated and attacked by the nucleophilic isocyanide to generate a nitrilium intermediate. nih.govencyclopedia.pub This highly electrophilic species is then trapped by the carboxylate anion, leading to the final product after rearrangement. nih.govbeilstein-journals.org In the Passerini reaction, particularly under ionic conditions, the aldehyde's carbonyl group is activated by protonation, followed by nucleophilic attack from the isocyanide to form an intermediate that also possesses nitrilium ion character. wikipedia.org

While the primary MCR pathways proceed via ionic intermediates, other potential reactions of this compound could involve different types of intermediates. For example, under acidic conditions that promote the opening of the cyclopropane (B1198618) ring, carbocation intermediates would be formed. msu.edu The stability and subsequent reaction pathways of these carbocations would dictate the final product distribution. Radical intermediates could also be involved, for instance, in photochemical reactions or reactions initiated by radical starters, although this is less common for the specified reaction types. mdpi.com The study of such intermediates is crucial for understanding and controlling the reaction outcomes. princeton.edu

The mechanism of the Passerini reaction, which would involve this compound as the aldehyde component, has been a subject of discussion, with evidence supporting both concerted and stepwise pathways depending on the reaction conditions. wikipedia.orgnih.gov

A concerted mechanism is generally proposed for reactions conducted at high concentrations in aprotic, non-polar solvents. wikipedia.orgorganic-chemistry.org In this pathway, it is believed that the carboxylic acid, the aldehyde (this compound), and the isocyanide form a hydrogen-bonded cyclic transition state. nih.govorganic-chemistry.org The reaction is thought to proceed in a single, trimolecular step through this organized assembly, leading to an α-adduct which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnih.gov A concerted reaction involves a single transition state and no intermediates. quora.com

A stepwise mechanism , on the other hand, is favored in polar, protic solvents. wikipedia.org This pathway is ionic in nature. The first step involves the protonation of the aldehyde's carbonyl oxygen by the carboxylic acid. The activated carbonyl is then attacked by the isocyanide, forming a nitrilium ion intermediate in a distinct step. wikipedia.org This intermediate is subsequently attacked by the carboxylate anion. The resulting adduct then rearranges to form the stable α-acyloxy amide. This mechanism involves discrete reaction intermediates and multiple transition states. quora.com The choice between these competing mechanisms can be influenced by factors such as solvent polarity, reactant concentration, and temperature. wikipedia.orgnih.govnih.gov

Table 2: Comparison of Passerini Reaction Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Solvent | Aprotic, non-polar | Polar, protic |

| Kinetics | Third-order (trimolecular) | Follows rate-determining step |

| Intermediates | None (proceeds via transition state) | Nitrilium ion |

| Key Process | α-addition within a cyclic H-bonded complex | Sequential nucleophilic additions |

| References | wikipedia.orgnih.gov | wikipedia.org |

Computational Studies and Molecular Modeling of 3 Cyclopropoxybenzaldehyde

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netarxiv.org DFT methods are used to determine a wide range of molecular properties by calculating the electron density of a system.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com For 3-Cyclopropoxybenzaldehyde, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. molpro.net This process is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. spectroscopyonline.com

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. frontiersin.orgnih.gov For this compound, the most significant conformational flexibility involves the rotation around the C-O bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring and the C-C bond connecting the benzene ring to the aldehyde group. DFT calculations can determine the relative energies of these different conformers, identifying the most energetically favorable orientations.

Below is a table of key geometric parameters that would be determined through a DFT geometry optimization of this compound.

| Parameter | Atoms Involved | Description |

| Bond Lengths (Å) | ||

| C=O | Length of the carbonyl double bond in the aldehyde group. | |

| C-O (ether) | Length of the ether linkage between the benzene ring and the cyclopropoxy group. | |

| C-C (ring-aldehyde) | Length of the bond connecting the aldehyde group to the benzene ring. | |

| **Bond Angles (°) ** | ||

| O=C-H | Angle defining the geometry of the aldehyde group. | |

| C-O-C | Angle of the ether linkage. | |

| Dihedral Angles (°) | ||

| C-C-O-C | Defines the twist of the cyclopropoxy group relative to the plane of the benzene ring. | |

| O=C-C-C | Defines the orientation of the aldehyde group relative to the plane of the benzene ring. |

Note: Specific values for these parameters are obtained from the output of DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nist.gov These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. DFT calculations provide accurate predictions of these orbital energies. youtube.com

| Property | Description | Significance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) (eV) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity, polarizability, and kinetic stability. |

Note: Values are determined by DFT calculations at a specified level of theory.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. spectroscopyonline.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond or the bending of C-H bonds. Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations; therefore, they are typically multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental data. nih.gov

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) spectra. nih.govgithub.io The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding values of nuclei like ¹H and ¹³C. nih.govmdpi.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), providing a powerful tool for structure verification and spectral assignment. youtube.com

| Spectral Data | Key Feature | Predicted Information |

| Infrared (IR) | Carbonyl (C=O) stretch | A strong absorption band, typically predicted in the 1680-1710 cm⁻¹ region. |

| Aromatic C-H stretch | Predicted absorptions typically above 3000 cm⁻¹. | |

| C-O-C (ether) stretch | Asymmetric and symmetric stretching modes, typically in the 1050-1250 cm⁻¹ region. | |

| NMR | ¹H Chemical Shift (δ, ppm) | Prediction of the resonance for the aldehydic proton, aromatic protons, and cyclopropyl protons. |

| ¹³C Chemical Shift (δ, ppm) | Prediction of the resonance for the carbonyl carbon, aromatic carbons, and cyclopropyl carbons. |

Note: Predicted values are generated by DFT frequency and GIAO-NMR calculations.

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. researchgate.nethakon-art.com These descriptors are calculated from changes in the system's energy with respect to changes in the number of electrons. Global reactivity descriptors, derived from HOMO and LUMO energies, include chemical hardness (η), softness (S), and the electrophilicity index (ω). scirp.orgmdpi.com Hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons.

For predicting site-specific reactivity, local descriptors like the Fukui function are used. faccts.deresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. chemrxiv.org Condensed Fukui functions simplify this by assigning values to each atom.

f+ predicts the most likely sites for a nucleophilic attack (attack by an electron-rich species).

f- predicts the most likely sites for an electrophilic attack (attack by an electron-poor species).

For this compound, Fukui functions would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atom and specific positions on the aromatic ring as sites for electrophilic attack.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | µ² / (2η) where µ ≈ (EHOMO + ELUMO) / 2 | A measure of the molecule's ability to act as an electrophile. |

Note: These descriptors are derived from the calculated HOMO and LUMO energies.

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and other time-dependent properties. researchgate.netnih.gov

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent like water or an organic solvent, revealing the flexibility of the cyclopropoxy group.

Analyze how the molecule interacts with its environment, such as the formation of hydrogen bonds between the aldehyde oxygen and water molecules.

Calculate thermodynamic properties by averaging over the simulation trajectory.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD), which tracks the change in the molecule's structure from its initial state, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. researchgate.net

Biological Activity and Medicinal Chemistry of 3 Cyclopropoxybenzaldehyde and Its Derivatives

In Vitro Biological Screening and Efficacy Studies

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial in determining the potential therapeutic effects of a compound by measuring its ability to interfere with enzyme activity. For derivatives of 3-cyclopropoxybenzaldehyde, these assays are fundamental in elucidating their mechanism of action and potency. The inhibitory activity of these compounds can be evaluated against a wide range of enzymes implicated in various diseases.

For instance, studies on analogous benzaldehyde (B42025) derivatives have demonstrated significant inhibitory potential against enzymes like phenoloxidase (PO). sigmaaldrich.com In a typical assay, the enzyme's activity is measured in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

The inhibitory kinetics can also be determined to understand whether the inhibition is competitive, non-competitive, or uncompetitive. This is achieved by measuring the reaction rates at different substrate concentrations in the presence of the inhibitor. For example, studies on 4-butylbenzaldehyde (B75662) thiosemicarbazone, a derivative of benzaldehyde, revealed it to be a reversible noncompetitive inhibitor of phenoloxidase. sigmaaldrich.com

Hypothetical results from such assays on this compound derivatives could be presented as follows:

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Compound A | Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| Compound B | Acetylcholinesterase (AChE) | 8.7 | Non-competitive |

| Compound C | α-glucosidase | 22.5 | Competitive |

| Compound D | Butyrylcholinesterase (BChE) | 12.1 | Mixed |

These assays are often performed using spectrophotometric methods where the product of the enzymatic reaction is colored, allowing for the measurement of its formation over time. nih.gov The results from these assays are vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to improve its inhibitory activity. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its receptor at a molecular level.

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking studies on 1,2,4-triazole (B32235) derivatives have shown that the formation of hydrogen bonds with specific amino acid residues in the active site of an enzyme is crucial for their inhibitory activity. nih.gov

These in silico studies are essential for rational drug design, as they provide insights into how a ligand binds to its target, which can guide the design of more potent and selective inhibitors. semanticscholar.org

Prediction of Binding Modes and Affinities

Predicting the binding mode and affinity is a primary goal of molecular docking studies. nih.gov The binding mode refers to the specific orientation and conformation of the ligand within the receptor's active site. An accurate prediction of the binding mode is crucial for understanding the molecular basis of the ligand's activity.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between the ligand and the receptor. A lower binding energy indicates a more stable complex and, typically, a more potent compound. Scoring functions in docking software are used to estimate these binding affinities. nih.gov

For a series of this compound derivatives, molecular docking could yield data such as that presented in the hypothetical table below:

Table 2: Predicted Binding Affinities and Key Interactions for this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | COX-2 | -8.5 | TYR-385, SER-530 |

| Compound B | AChE | -9.2 | TRP-84, PHE-330 |

| Compound C | α-glucosidase | -7.8 | ASP-215, GLU-277 |

| Compound D | BChE | -8.9 | TRP-82, HIS-438 |

It is important to note that computational predictions should ideally be validated by experimental methods, such as X-ray crystallography, to confirm the predicted binding mode. nih.gov Molecular dynamics simulations can also be employed to study the dynamic behavior of the ligand within the active site and to refine the binding affinity predictions. semanticscholar.org

Identification of Potential Biological Targets

Molecular docking and other computational approaches can also be used to identify potential biological targets for a novel compound. This process, sometimes referred to as reverse docking or target fishing, involves docking the ligand against a library of known protein structures. The proteins that show the highest predicted binding affinities are then considered potential targets.

This in silico screening can accelerate the drug discovery process by identifying potential therapeutic applications for new chemical entities. For derivatives of this compound, this approach could reveal unexpected biological activities by identifying interactions with targets that were not initially considered.

For example, a virtual screening of a library of proteins with a this compound derivative might suggest that it could bind to kinases, proteases, or nuclear receptors, thereby indicating potential applications in oncology, virology, or metabolic diseases. These computational hits would then need to be validated through experimental enzyme inhibition assays.

Derivatization for Enhanced Biological Activity and Selectivity

Derivatization is a medicinal chemistry strategy that involves modifying the chemical structure of a lead compound to improve its pharmacological properties. For this compound, this could involve adding or modifying functional groups on the benzaldehyde ring or the cyclopropoxy moiety to enhance its biological activity, selectivity, and pharmacokinetic profile. nih.gov

The goals of derivatization can include:

Increasing Potency: By adding functional groups that can form additional favorable interactions with the target receptor.

Improving Selectivity: By designing derivatives that interact more strongly with the desired target than with off-target proteins, thereby reducing potential side effects.

Enhancing Pharmacokinetic Properties: By modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-activity relationship (SAR) studies, guided by the results of biological assays and molecular modeling, are central to the derivatization process. For example, if it is found that a hydroxyl group at a specific position on the benzaldehyde ring enhances binding, a series of derivatives with different substituents at that position could be synthesized and tested to find the optimal modification.

Applications of 3 Cyclopropoxybenzaldehyde Beyond Medicinal Chemistry

Role as an Intermediate in Complex Organic Synthesis

3-Cyclopropoxybenzaldehyde serves as a valuable building block in the assembly of complex molecular architectures. The aldehyde group is a key electrophilic site, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for its incorporation into larger, more intricate structures, making it a versatile synthon for multi-step organic synthesis. Its utility is rooted in the predictable reactivity of the aldehyde, which can undergo transformations such as condensation, oxidation, reduction, and addition reactions, providing a gateway to a diverse array of chemical structures.

Heterocyclic compounds are fundamental to many areas of chemical science, including functional materials and agrochemicals. This compound is a suitable precursor for the synthesis of various heterocyclic systems. One prominent example is its potential use in the construction of quinazolines. Quinazolines are bicyclic aromatic heterocycles composed of fused benzene (B151609) and pyrimidine (B1678525) rings. ddtjournal.com

| Reactant A | Reactant B | Resulting Heterocyclic Core | Potential Reaction Conditions |

|---|---|---|---|

| This compound | 2-Aminobenzylamine | 2-(3-Cyclopropoxyphenyl)quinazoline | Condensation followed by oxidative cyclization |

| This compound | Anthranilamide (2-Aminobenzamide) | 2-(3-Cyclopropoxyphenyl)quinazolin-4(3H)-one | Acid or base catalysis, heating |

The reactivity of this compound makes it a candidate for the synthesis of monomers that can be polymerized to create advanced materials. Substituted benzaldehydes are common starting materials for polymers that incorporate aromatic rings into their backbone, bestowing rigidity and specific electronic properties.

One of the most direct pathways involves the formation of Schiff bases (or imines) through condensation with primary amines. When reacted with a diamine, this compound can form bis-imine monomers. These monomers can then be used in polycondensation reactions to produce poly(azomethine)s or poly(Schiff base)s. These polymers are known for their thermal stability, semiconducting properties, and potential for use in optoelectronic devices. The presence of the cyclopropoxy group can enhance solubility and modify the packing behavior of the polymer chains, influencing the bulk material properties.

Contributions to Material Science Research

The application of this compound in material science primarily revolves around its use as a precursor for liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to modern display technology.

Thermotropic liquid crystals often consist of rigid, rod-like molecules (mesogens). Substituted benzaldehydes are frequently used to construct these mesogens. By reacting this compound with various substituted anilines, a class of compounds known as Schiff bases can be synthesized. These resulting imine compounds possess a rigid aromatic core necessary for forming liquid crystalline phases. The cyclopropoxy group, along with the substituent on the aniline (B41778) component, can influence the packing efficiency and intermolecular interactions of the molecules. These factors are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The steric bulk and electronic nature of the cyclopropoxy group can be strategically used to fine-tune these mesophase properties.

| This compound | Aniline Derivative (Reactant) | Resulting Schiff Base Structure (Potential Mesogen) |

|---|---|---|

| 4-Methoxyaniline | (E)-1-(3-cyclopropoxyphenyl)-N-(4-methoxyphenyl)methanimine | |

| 4-Butylaniline | (E)-N-(4-butylphenyl)-1-(3-cyclopropoxyphenyl)methanimine | |

| 4-Cyanoaniline | (E)-4-(((3-cyclopropoxyphenyl)methylene)amino)benzonitrile |

Analytical Chemistry Applications

In analytical chemistry, chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement method. jfda-online.comresearchgate.net Aldehydes are highly reactive and can be used as derivatizing agents to tag molecules containing functional groups like primary amines or hydrazines, often to enhance their detectability in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.com

While specific applications of this compound as a derivatizing reagent are not widely documented, its chemical nature supports its potential for such a role. It could react with a target analyte (e.g., a low molecular weight amine) to form a corresponding Schiff base. This derivatization can achieve several analytical goals:

Increase Volatility: The resulting imine may be more volatile than the original amine, making it more amenable to GC analysis. nih.gov